molecular formula C14H12N4 B14494284 [4-(Dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile CAS No. 64672-71-5

[4-(Dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile

Cat. No.: B14494284
CAS No.: 64672-71-5
M. Wt: 236.27 g/mol
InChI Key: FKCWUWJFGXKLNW-UHFFFAOYSA-N
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Description

[4-(Dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile: is an organic compound with the molecular formula C13H10N4 It is known for its unique structure, which includes a dimethylamino group, a methylphenyl group, and three cyano groups attached to an ethene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile typically involves the reaction of 4-(dimethylamino)benzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to form the desired product. The reaction conditions usually include refluxing the mixture in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [4-(Dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .

Biology: Its ability to form stable complexes with biological macromolecules makes it a valuable tool for biochemical assays and drug discovery .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions .

Industry: Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its vibrant color and stability make it suitable for various applications in the textile and manufacturing industries .

Mechanism of Action

The mechanism of action of [4-(Dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. This binding can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: What sets [4-(Dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile apart is its combination of the dimethylamino group with the ethene-tricarbonitrile backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific scientific and industrial applications .

Properties

CAS No.

64672-71-5

Molecular Formula

C14H12N4

Molecular Weight

236.27 g/mol

IUPAC Name

2-[4-(dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile

InChI

InChI=1S/C14H12N4/c1-10-6-12(18(2)3)4-5-13(10)14(9-17)11(7-15)8-16/h4-6H,1-3H3

InChI Key

FKCWUWJFGXKLNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C)C(=C(C#N)C#N)C#N

Origin of Product

United States

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